N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS3 and its molecular weight is 502.11. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a significant role in DNA repair mechanisms. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving benzo[d]thiazole derivatives and thieno[2,3-c]pyridine frameworks. The structural formula can be represented as follows:
This compound features a complex arrangement that contributes to its biological activity. The presence of the benzo[d]thiazole moiety is essential for its interaction with biological targets.
Inhibition of APE1
Research has demonstrated that this compound exhibits significant inhibition of APE1 with an IC50 value in the low micromolar range. For instance, related compounds have shown IC50 values around 2.0 µM against purified APE1 enzymes, indicating strong potential for therapeutic applications in cancer treatment where DNA repair pathways are crucial .
Table 1: Inhibition Potency of Related Compounds
Compound | Structure | IC50 (µM) |
---|---|---|
1 | - | 32 |
2 | - | 40% @ 57 µM |
3 | CH(CH₃)₂ | 2.0 |
4 | H | 2.9 |
5 | Boc | >57 |
The inhibition mechanism involves the blockade of APE1's ability to incise DNA at apurinic sites, thereby enhancing the cytotoxic effects of alkylating agents like temozolomide (TMZ) in cancer cells .
Cytotoxicity and Cellular Effects
In vitro studies have shown that this compound can potentiate the cytotoxicity of DNA-damaging agents. For example, in HeLa cell lines treated with methyl methanesulfonate (MMS), the compound led to a hyper-accumulation of AP sites, which correlates with increased cell death rates . This indicates that the compound not only inhibits APE1 but also enhances the effectiveness of existing chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[2,3-c]pyridine core and substitutions on the benzo[d]thiazole ring significantly affect biological activity. Compounds with simple alkyl substitutions showed enhanced potency compared to more complex derivatives .
Key Findings:
- Thiazole Motif: Essential for interaction with APE1.
- Alkyl Substituents: Influence potency; branched chains often yield better inhibition.
- Aromatic Rings: Modifications can either enhance or reduce activity based on steric and electronic effects.
Case Studies
In a notable study involving glioblastoma cells, treatment with this compound in conjunction with TMZ resulted in increased apoptosis compared to TMZ alone. This suggests a potential application in combination therapy for aggressive cancers resistant to standard treatments .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylsulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS3.ClH/c1-27-13-11-17-20(15-27)31-24(22(17)23-25-18-9-5-6-10-19(18)30-23)26-21(28)12-14-29-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIGJEXXJKEPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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